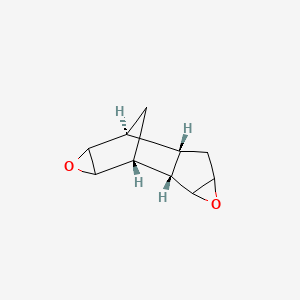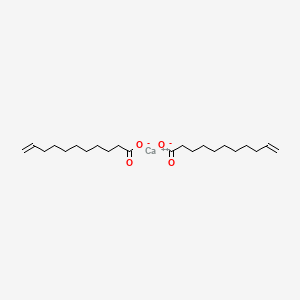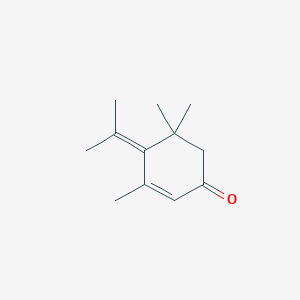
Dicyclopentadiene dioxide, endo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopentadiene dioxide, endo, is a chemical compound with the molecular formula C10H12O2. It is a derivative of dicyclopentadiene, which is obtained as a by-product from the steam cracking process during the production of ethylene . This compound is known for its unique structure, which includes two epoxide groups, making it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclopentadiene dioxide, endo, can be synthesized through the epoxidation of dicyclopentadiene. One common method involves the use of cumene hydroperoxide as an oxidizing agent in the presence of a titanium-containing silica catalyst . Another method employs 50% industrial hydrogen peroxide as the oxidant, with a macroporous crosslinked polystyrene resin grafted with N-benzyl-N,N-dimethyl-N-dodecyl quaternary ammonium phosphor tungsten heteropoly acid salts as the tri-phase phase transfer catalyst . The optimal reaction conditions for this method include a reaction temperature of 60°C and a reaction time of 12 hours, resulting in a yield of up to 89% .
Industrial Production Methods
Industrial production of this compound, typically involves large-scale epoxidation processes using similar oxidizing agents and catalysts as mentioned above. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
Dicyclopentadiene dioxide, endo, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxide derivatives.
Reduction: Reduction reactions can convert the epoxide groups into hydroxyl groups.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cumene hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex epoxides, while reduction can yield diols.
科学研究应用
Dicyclopentadiene dioxide, endo, has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s epoxide groups make it useful in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of epoxide-containing pharmaceuticals.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive epoxide groups.
作用机制
The mechanism of action of dicyclopentadiene dioxide, endo, primarily involves its epoxide groups. These groups can undergo ring-opening reactions, which are catalyzed by acids or bases. The resulting intermediates can then participate in various chemical transformations, making the compound a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Dicyclopentadiene: The parent compound, which lacks the epoxide groups.
Cyclopentadiene: A simpler diene that can undergo Diels-Alder reactions to form dicyclopentadiene.
Norbornene: Another bicyclic compound that can undergo similar reactions.
Uniqueness
Dicyclopentadiene dioxide, endo, is unique due to its two epoxide groups, which provide it with distinct reactivity compared to its parent compound and other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
(1R,2S,7S,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3-,4-,5+,6?,7-,8?,9?,10?/m0/s1 |
InChI 键 |
BQQUFAMSJAKLNB-XTNZTGIRSA-N |
手性 SMILES |
C1[C@H]2[C@@H]3CC4C([C@@H]3[C@@H]1C5C2O5)O4 |
规范 SMILES |
C1C2C3CC4C(C3C1C5C2O5)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)



![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)

![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)


![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
